(1,2,3-Thiadiazol-5-yl)methanol
Overview
Description
(1,2,3-Thiadiazol-5-yl)methanol is a heterocyclic compound with the molecular formula C3H4N2OS. It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3-Thiadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: (1,2,3-Thiadiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiadiazole derivative with a reduced sulfur atom.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of (1,2,3-Thiadiazol-5-yl)carboxylic acid.
Reduction: Formation of (1,2,3-Thiadiazol-5-yl)methane.
Substitution: Formation of (1,2,3-Thiadiazol-5-yl)methyl halides or amines.
Scientific Research Applications
(1,2,3-Thiadiazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of (1,2,3-Thiadiazol-5-yl)methanol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,2,4-Thiadiazole: Another isomer with similar properties but different reactivity and applications.
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness: (1,2,3-Thiadiazol-5-yl)methanol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
thiadiazol-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c6-2-3-1-4-5-7-3/h1,6H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHGMSJMBREBKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593515 | |
Record name | (1,2,3-Thiadiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-87-4 | |
Record name | (1,2,3-Thiadiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,2,3-thiadiazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.